molecular formula C15H11F3O3 B8331407 Methyl 2-(trifluoromethyl)-4-phenoxybenzoate

Methyl 2-(trifluoromethyl)-4-phenoxybenzoate

Cat. No. B8331407
M. Wt: 296.24 g/mol
InChI Key: IVRIBXUIWOFCRP-UHFFFAOYSA-N
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Patent
US08399436B2

Procedure details

To a solution of methyl 4-(phenyloxy)-2-(trifluoromethyl)benzoate (for a preparation see Intermediate 34) (0.516 g, 1.74 mmol) in ethanol (17.5 ml), was added a 2 M aqueous sodium hydroxide (1.5 ml). The solution was stirred and left to stand over 3 days. The solvent was removed in vacuo and then water added. The solution was made acidic with dilute aqueous HCl and the resulting white precipitate extracted into chloroform. The phases were separated using a hydrophobic frit. The solvent was removed in vacuo to give the title compound as a white solid (0.508 g); LCMS: (System 4) (M-H)−=281, tRET=2.85 min.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Intermediate 34
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.5 mL
Type
reactant
Reaction Step Three
Quantity
17.5 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([O:7][C:8]2[CH:17]=[CH:16][C:11]([C:12]([O:14]C)=[O:13])=[C:10]([C:18]([F:21])([F:20])[F:19])[CH:9]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[OH-].[Na+]>C(O)C>[C:1]1([O:7][C:8]2[CH:17]=[CH:16][C:11]([C:12]([OH:14])=[O:13])=[C:10]([C:18]([F:19])([F:20])[F:21])[CH:9]=2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)OC1=CC(=C(C(=O)OC)C=C1)C(F)(F)F
Step Two
Name
Intermediate 34
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
1.5 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
17.5 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
left
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
ADDITION
Type
ADDITION
Details
water added
EXTRACTION
Type
EXTRACTION
Details
the resulting white precipitate extracted into chloroform
CUSTOM
Type
CUSTOM
Details
The phases were separated
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
C1(=CC=CC=C1)OC1=CC(=C(C(=O)O)C=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.508 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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